![molecular formula C39H27NO6 B8244255 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))](/img/structure/B8244255.png)
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid))
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Overview
Description
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)): is a complex organic compound characterized by its triphenylamine core and three carboxylic acid groups attached to the biphenyl units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) typically involves a multi-step process. One common method includes the Suzuki coupling reaction. This reaction involves the coupling of tris(4-bromophenyl)amine with 2-methoxy-5-(pinacolboronato)benzaldehyde using a palladium catalyst (Pd(PPh₃)₄) and potassium carbonate (K₂CO₃) as a base in a mixture of dimethylformamide (DMF) and water .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Recrystallization from boiling acetone is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Drug Discovery
The compound has shown promise in pharmaceutical applications due to its structural complexity and ability to interact with biological targets. It has been investigated as a potential inhibitor in various enzymatic pathways, particularly in cancer research. The biphenyl structure is known for its bioactivity, which can be leveraged for developing new therapeutic agents.
Materials Science
In materials science, 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) can be utilized as a building block for creating advanced polymers and composite materials. Its ability to form stable bonds and its thermal stability make it suitable for high-performance applications.
Biochemical Research
The compound's functional groups allow it to act as a ligand in biochemical assays, facilitating studies on enzyme inhibition and receptor binding. Its potential as an antibacterial agent has also been noted, making it relevant in the development of new antimicrobial therapies.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) exhibit significant anticancer activity by inhibiting specific kinases involved in tumor growth. In vitro studies demonstrated that these compounds could reduce cell proliferation rates in cancer cell lines.
Case Study 2: Material Development
In a study focused on polymer composites, the incorporation of this compound into polymer matrices enhanced mechanical properties and thermal stability. The resulting materials exhibited improved resistance to degradation under high-temperature conditions.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) involves its ability to coordinate with metal ions through its carboxylic acid groups. This coordination can lead to the formation of stable complexes with unique electronic and structural properties. The triphenylamine core also provides redox activity, making it useful in electrochemical applications .
Comparison with Similar Compounds
Similar Compounds
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-4-carbaldehyde)): Similar structure but with aldehyde groups instead of carboxylic acid groups.
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Contains additional carboxylic acid groups, leading to different coordination properties.
Uniqueness
4’,4’‘’,4’‘’‘’-Nitrilotris(([1,1’-biphenyl]-3-carboxylic acid)) is unique due to its specific arrangement of carboxylic acid groups and the triphenylamine core, which provides a balance of coordination ability and redox activity. This makes it particularly useful in the formation of MOFs and COFs with tailored properties for specific applications .
Biological Activity
4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)), also known by its CAS number 2338875-40-2, is a complex organic compound notable for its potential biological activities. This compound features a molecular formula of C39H27NO6 and a molecular weight of 605.63 g/mol. Its structure comprises three carboxylic acid groups attached to biphenyl moieties, which may contribute to its biological properties.
Antibacterial Properties
Research indicates that 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)) exhibits significant antibacterial activity. The compound has been classified as an antibacterial agent, suggesting potential applications in treating infections caused by resistant bacterial strains. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, which is crucial given the rise of antibiotic resistance globally .
The mechanism through which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways. The presence of multiple carboxylic acid groups may enhance the compound's ability to interact with bacterial membranes, leading to increased permeability and subsequent cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)). Notably:
- Study on Antibacterial Efficacy : A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a novel therapeutic agent .
- Synergistic Effects : Another study explored the synergistic effects of 4',4''',4'''''-Nitrilotris with existing antibiotics. The findings suggested that combining this compound with certain antibiotics could enhance their effectiveness, particularly against resistant strains .
Toxicity and Safety Profile
While the antibacterial properties are promising, it is essential to consider the toxicity profile of 4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-3-carboxylic acid)). Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cells. However, further research is necessary to fully understand its safety profile and potential side effects in clinical applications .
Data Table: Summary of Biological Activity
Properties
IUPAC Name |
3-[4-[4-(3-carboxyphenyl)-N-[4-(3-carboxyphenyl)phenyl]anilino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H27NO6/c41-37(42)31-7-1-4-28(22-31)25-10-16-34(17-11-25)40(35-18-12-26(13-19-35)29-5-2-8-32(23-29)38(43)44)36-20-14-27(15-21-36)30-6-3-9-33(24-30)39(45)46/h1-24H,(H,41,42)(H,43,44)(H,45,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRFGBTVLWWMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)C6=CC(=CC=C6)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H27NO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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